6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Description
The compound “6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine” belongs to a class of compounds known as triazolopyrazines . These compounds are known for their high biological potential and have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .
Synthesis Analysis
The synthesis of such compounds generally involves the sequential formation of 1,2,3-triazole and pyrazine rings . For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which after removal of the Boc protection from the amine group, as a result of lactam cyclization forms triazolopyrazines .Molecular Structure Analysis
The molecular structure of these compounds is determined by X-ray crystallographic analysis . This analysis shows a relation between the aromaticity and the structure of the obtained triazoles .Chemical Reactions Analysis
The reduction of 1,2,3-triazolo [4,5-e]furazano [3,4-b]pyrazine 6-oxide was investigated . The reaction of azides with acetylenedicarboxylic acid ester yielded 1,2,3-triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various methods including infrared and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .Future Directions
Properties
IUPAC Name |
5-bromo-3-[(4-fluorophenyl)methyl]triazolo[4,5-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN5/c12-9-5-14-10-11(15-9)18(17-16-10)6-7-1-3-8(13)4-2-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWLHMBLIRISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC(=CN=C3N=N2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471503 | |
Record name | 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827602-61-9 | |
Record name | 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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